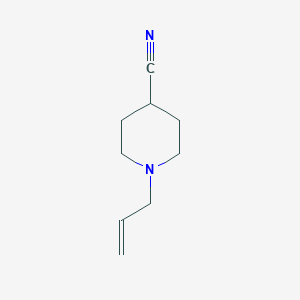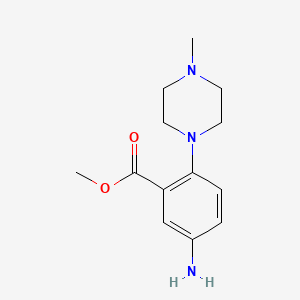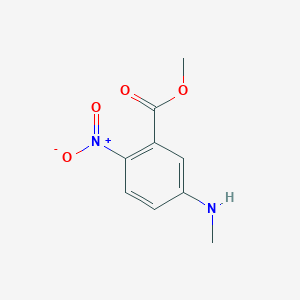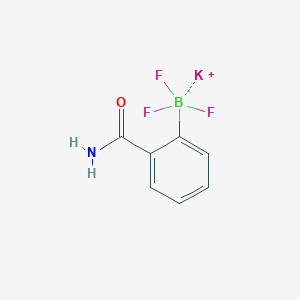
Potassium (2-aminocarbonylphenyl)trifluoroborate
説明
Potassium (2-aminocarbonylphenyl)trifluoroborate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters as it is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: 1) boronic acids are often difficult to purify and have uncertain stoichiometry; 2) the boronate esters lack atom-economy and thus detract market value; and 3) boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .Molecular Structure Analysis
The molecular formula of Potassium (2-aminocarbonylphenyl)trifluoroborate is C7H6BF3KNO .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .科学的研究の応用
Proteomics Research
Potassium (2-aminocarbonylphenyl)trifluoroborate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s stability and reactivity make it a valuable tool for labeling peptides and proteins, which is essential for identifying and quantifying proteins in complex biological samples .
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a stable and reliable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. Its stability as a boron reagent offers an advantage over traditional boronic acids and esters, particularly in reactions that require rigorous conditions .
Radical Precursor in Organic Synthesis
Potassium (2-aminocarbonylphenyl)trifluoroborate: can act as a radical precursor under oxidative conditions. This application is significant in organic synthesis where carbon-centered radicals are generated for subsequent chemical transformations .
Amide Bond Formation
The compound finds application in the rapid and chemoselective formation of amide bonds with hydroxylamines. This process is advantageous as it proceeds under aqueous conditions without the need for coupling reagents or protecting groups, simplifying the synthesis of amides .
Epoxidation of Unsaturated Bonds
In the field of organic chemistry, Potassium (2-aminocarbonylphenyl)trifluoroborate is used to epoxidize C=C bonds in unsaturated alkyl- or aryltrifluoroborates. The reactions proceed with full conversion and selectivity, preserving the boron functionality, which is crucial for further synthetic applications .
Stability Studies
Due to its moisture and air-stable nature, this compound is ideal for studying the stability of boron-containing reagents under various conditions. This research can lead to the development of new materials and chemicals with improved stability and performance .
Development of Diagnostic Tools
In the biomedical field, the compound’s unique properties are being explored for the development of diagnostic tools. Its ability to react selectively with biomolecules can be harnessed to create specific probes for detecting diseases .
Advanced Material Synthesis
Lastly, Potassium (2-aminocarbonylphenyl)trifluoroborate is being researched for its potential in the synthesis of advanced materials. Its chemical properties could contribute to the creation of novel materials with unique electrical, optical, or mechanical properties .
将来の方向性
Potassium trifluoroborates are expanding the palette of available boron reagents for cross-coupling reactions . They offer several advantages over traditional organoboron reagents, and their use in the synthesis of various natural products and biologically significant analogues is a testament to their effectiveness .
特性
IUPAC Name |
potassium;(2-carbamoylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQXOAAOPKOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C(=O)N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660125 | |
| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-aminocarbonylphenyl)trifluoroborate | |
CAS RN |
850623-70-0 | |
| Record name | Borate(1-), [6-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



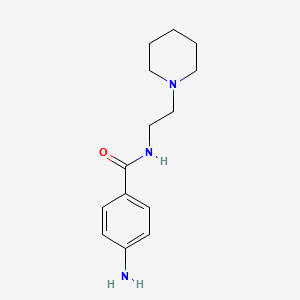
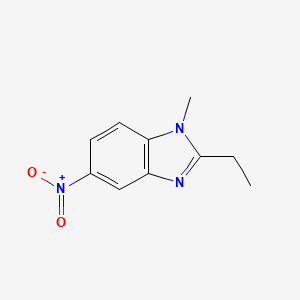
![{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine](/img/structure/B1387819.png)
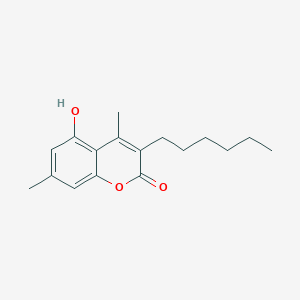
![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)

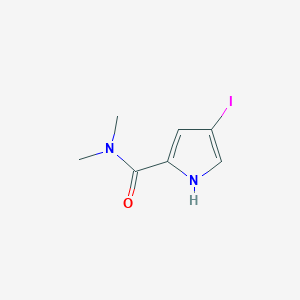
![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
![2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid](/img/structure/B1387827.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)
![[2-(2-Quinolin-2-ylethyl)phenyl]amine](/img/structure/B1387829.png)
